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Compound of Interest

Compound Name: Oxazole-5-carbothioamide

Cat. No.: B1525658 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of Oxazole-5-carbothioamide

Executive Summary
Oxazole-5-carbothioamide is a heterocyclic compound featuring a five-membered oxazole

ring substituted with a carbothioamide group. This structure serves as a valuable and versatile

building block in medicinal chemistry and materials science.[1] The oxazole nucleus is a

privileged scaffold found in numerous biologically active molecules, imparting a range of

therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4]

The presence of the carbothioamide moiety further enhances its potential for diverse chemical

modifications and biological interactions. This guide provides a comprehensive analysis of the

core physicochemical properties of oxazole-5-carbothioamide, offering insights into its

synthesis, structural characteristics, stability, and reactivity. It is intended for researchers,

scientists, and drug development professionals seeking to leverage this compound in their

discovery and development pipelines.

The Oxazole Scaffold: A Cornerstone in Medicinal
Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and

the oxazole ring is a particularly prominent motif.[2] An oxazole is a five-membered aromatic

ring containing one oxygen and one nitrogen atom at the 1 and 3 positions, respectively.[3] This

arrangement creates a unique electronic profile, rendering the ring weakly basic and thermally
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stable, though susceptible to certain ring-opening reactions.[5] The atoms in the ring are sp²

hybridized, resulting in a planar structure with six delocalized π-electrons that confer

aromaticity.[5]

The utility of oxazole derivatives is vast, with clinically approved drugs such as the antibiotic

Linezolid and the anti-inflammatory agent Oxaprozin showcasing the scaffold's therapeutic

value.[2] The substitution pattern on the oxazole ring plays a critical role in defining the

molecule's biological activity and physicochemical properties, making intermediates like

oxazole-5-carbothioamide highly valuable for creating diverse chemical libraries.[3][6]

Synthesis and Structural Elucidation
The strategic synthesis and rigorous characterization of oxazole-5-carbothioamide are

fundamental to its application. While multiple routes to the oxazole core exist, the van Leusen

reaction offers a robust and efficient method.[7]

Proposed Synthetic Pathway via van Leusen Reaction
The van Leusen oxazole synthesis is a powerful one-pot reaction that constructs the oxazole

ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[7] To synthesize oxazole-5-
carbothioamide, a plausible approach involves the use of a protected thioformamide

derivative as the starting aldehyde equivalent, followed by deprotection.

Experimental Protocol:

Reaction Setup: To a solution of the appropriate aldehyde precursor and TosMIC (1.1

equivalents) in a suitable solvent like methanol or dimethoxyethane, add a base such as

potassium carbonate (K₂CO₃, 2.0 equivalents).

Reaction Execution: Stir the mixture at room temperature or under gentle heating (40-60 °C)

and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction

involves the initial deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization,

and subsequent elimination of toluenesulfinic acid to form the aromatic oxazole ring.[7]

Workup and Purification: Upon completion, cool the reaction mixture, filter off the inorganic

salts, and concentrate the filtrate under reduced pressure. The crude product can then be

purified using column chromatography on silica gel.
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Final Conversion: If a protected starting material was used, a final deprotection step would

be required to yield the target oxazole-5-carbothioamide.

Aldehyde Precursor + TosMIC

Add Base (K2CO3)
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Step 1

Stir at 40-60°C
(Reaction Monitoring by TLC)
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Caption: Proposed workflow for the synthesis of Oxazole-5-carbothioamide.

Structural Characterization: Anticipated Spectroscopic
Data
The unambiguous identification of oxazole-5-carbothioamide relies on a combination of

spectroscopic techniques. The expected data provides a fingerprint for the molecule's

structure.

Technique Expected Observations

¹H NMR

- Protons on the oxazole ring (at C2 and C4)

appearing as distinct singlets in the aromatic

region (δ 7-9 ppm).- Broad signals

corresponding to the -NH₂ protons of the

carbothioamide group, which may be

exchangeable with D₂O.

¹³C NMR

- Resonances for the three carbon atoms of the

oxazole ring (C2, C4, C5) in the range of δ 120-

160 ppm.- A characteristic downfield signal for

the thiocarbonyl carbon (C=S) of the

carbothioamide group, typically above δ 180

ppm.

FT-IR

- N-H stretching vibrations for the primary

thioamide around 3100-3400 cm⁻¹.- C=N and

C=C stretching vibrations from the oxazole ring

in the 1500-1650 cm⁻¹ region.- A strong C=S

stretching band around 1100-1300 cm⁻¹.

Mass Spec.

- A clear molecular ion peak (M⁺) corresponding

to the molecular weight of C₄H₄N₂OS (128.15

g/mol ).[8]- Characteristic fragmentation patterns

involving the loss of the carbothioamide group

or cleavage of the oxazole ring.

Core Physicochemical Properties
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Understanding the physicochemical profile of a compound is paramount in drug development,

as these properties govern its absorption, distribution, metabolism, and excretion (ADME).

Key Parameters and Experimental Determination
Property

Predicted Value /

Characteristic
Significance

Molecular Formula C₄H₄N₂OS
Defines the elemental

composition.

Molecular Weight 128.15 g/mol [8]
Influences diffusion and

transport across membranes.

Predicted LogP 0.5 - 1.5

A measure of lipophilicity;

critical for membrane

permeability and solubility.

Predicted pKa
~1-2 (basic N); ~14-16 (acidic

N-H)

Determines the ionization state

at physiological pH, affecting

solubility and receptor binding.

Aqueous Solubility Poor to moderate

Heterocyclic compounds of this

nature often exhibit limited

aqueous solubility, impacting

bioavailability.[9]

Protocol: Determining Aqueous Solubility (Shake-Flask Method)

Preparation: Add an excess amount of oxazole-5-carbothioamide to a known volume of

phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to

ensure equilibrium is reached.

Separation: Centrifuge the suspension to pellet the undissolved solid.

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and

determine the concentration of the dissolved compound using a calibrated analytical method

such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Chemical Stability and Reactivity
The stability and reactivity of oxazole-5-carbothioamide are dictated by the interplay between

the aromatic oxazole ring and the functional carbothioamide group.

Oxazole Ring Stability: The oxazole ring is generally stable but can be sensitive to certain

conditions. While it shows resistance to acids, some substituted oxazoles, such as those

with a 5-hydroxy group, can be unstable and prone to hydrolytic ring-opening.[5][10] The

stability of the 5-carbothioamide derivative should be assessed under various pH and

temperature conditions.

Reactivity Profile: The molecule presents several sites for chemical modification:

N-alkylation/acylation: The nitrogen at position 3 of the oxazole ring is weakly basic and

can be alkylated or acylated.[2]

Electrophilic Substitution: The oxazole ring can undergo electrophilic substitution, primarily

at the C4 or C5 positions, though it is less reactive than other heterocycles like furan.[11]

Carbothioamide Group: The thioamide moiety is a versatile functional group. The sulfur

atom is nucleophilic and can be alkylated, while the N-H protons can be deprotonated

under strong basic conditions. The group can also participate in cycloaddition reactions or

be converted to other functional groups.

Oxazole-5-carbothioamide

Key Reactivity Sites

Ring Nitrogen (N3):
Weakly basic site for

protonation & alkylation.

Ring Carbon (C4):
Site for potential

electrophilic attack.

Carbothioamide Group:
Nucleophilic sulfur, acidic protons.

Site for derivatization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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